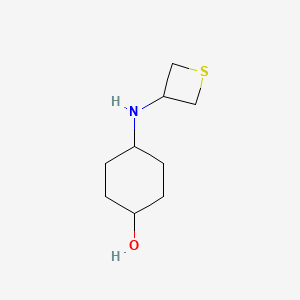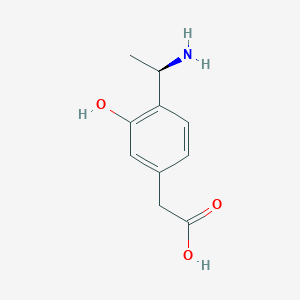
(R)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is a chiral compound with significant potential in various scientific fields. This compound features a phenyl ring substituted with a hydroxy group and an aminoethyl group, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylacetic acid derivative.
Substitution Reaction: The phenylacetic acid derivative undergoes a substitution reaction to introduce the hydroxy group at the meta position.
Aminoethylation: The next step involves the introduction of the aminoethyl group at the para position relative to the hydroxy group. This can be achieved through a nucleophilic substitution reaction using an appropriate aminoethylating agent.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods: Industrial production of ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The aminoethyl group can be reduced to form a primary amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Ketone or aldehyde derivatives.
Reduction Products: Primary amine derivatives.
Substitution Products: Various substituted phenylacetic acid derivatives.
Chemistry:
Synthesis of Complex Molecules: ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes involved in amino acid metabolism.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the production of various industrial chemicals.
Wirkmechanismus
The mechanism of action of ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and aminoethyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
(S)-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.
4-Hydroxyphenylacetic acid: Lacks the aminoethyl group, resulting in different chemical and biological properties.
2-(4-(1-Aminoethyl)phenyl)acetic acid: Lacks the hydroxy group, leading to different reactivity and applications.
Uniqueness: ®-2-(4-(1-Aminoethyl)-3-hydroxyphenyl)acetic acid is unique due to the presence of both the hydroxy and aminoethyl groups, which confer distinct chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the ®-enantiomer may exhibit different pharmacological properties compared to the (S)-enantiomer.
Eigenschaften
Molekularformel |
C10H13NO3 |
|---|---|
Molekulargewicht |
195.21 g/mol |
IUPAC-Name |
2-[4-[(1R)-1-aminoethyl]-3-hydroxyphenyl]acetic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(11)8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6,12H,5,11H2,1H3,(H,13,14)/t6-/m1/s1 |
InChI-Schlüssel |
OPRIPKIJBYLDTP-ZCFIWIBFSA-N |
Isomerische SMILES |
C[C@H](C1=C(C=C(C=C1)CC(=O)O)O)N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1)CC(=O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B15278479.png)

![tert-Butyl (S)-6-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B15278493.png)
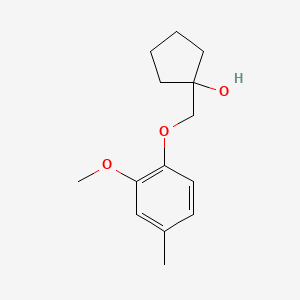
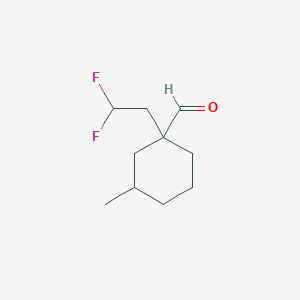

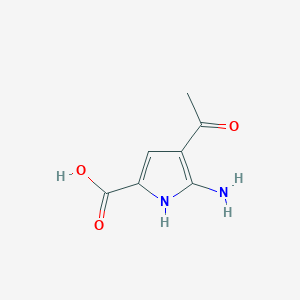
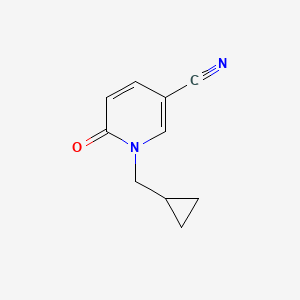
![5-(Pyridin-3-yl)-3,9-diazaspiro[5.5]undecan-2-one](/img/structure/B15278521.png)
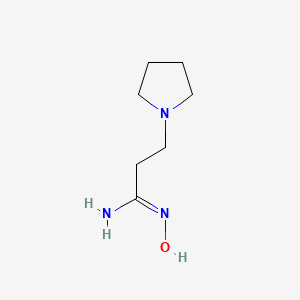
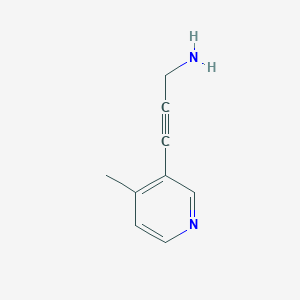
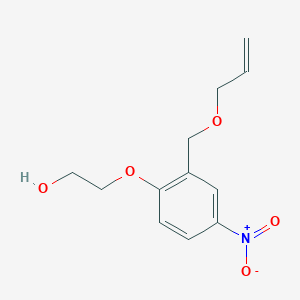
![4-(2,6-Difluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B15278558.png)
